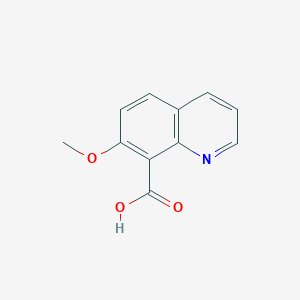

7-methoxyquinoline-8-carboxylic acid

Description

7-Methoxyquinoline-8-carboxylic acid is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and a carboxylic acid (-COOH) group at position 8. Its carboxylic acid moiety enables chelation with metal ions, a property exploited in agrochemical and pharmaceutical applications .

Properties

IUPAC Name |

7-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDHBRKFWUOAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159427-80-1 | |

| Record name | 7-methoxyquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyquinoline-8-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a quinoline derivative.

Methoxylation: Introduction of a methoxy group at the 7-position of the quinoline ring.

Carboxylation: Introduction of a carboxylic acid group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates.

Reflux Conditions: Maintaining the reaction mixture at its boiling point to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions

7-methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nitro groups for substitution reactions.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Quinoline alcohol derivatives.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

7-Methoxyquinoline-8-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions, facilitating the development of complex molecules.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus .

- Anticancer Potential : Research shows that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies revealed an IC50 value of 17 µM against HepG2 liver cancer cells, with some acetylated derivatives showing enhanced activity (IC50 = 2.3 µM) .

Medicine

The compound is explored as a therapeutic agent targeting various diseases. Its ability to interact with specific molecular targets suggests potential roles in treating infections and cancer. Mechanistic studies indicate that it may inhibit β-tubulin polymerization and activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .

Industry

In industrial applications, this compound is utilized in developing materials with specific properties, such as dyes and pigments. Its chemical versatility allows it to contribute to various formulations in the chemical industry .

Case Studies

-

Antimicrobial Efficacy :

Compound Activity MIC (mg/mL) MQCA Antibacterial 0.0625 -

Anticancer Activity :

Cell Line Compound IC50 (µM) HepG2 MQCA Derivative 17 HepG2 Acetylated Derivative 2.3

Mechanism of Action

The mechanism of action of 7-methoxyquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-methoxyquinoline-8-carboxylic acid are best contextualized by comparing it to analogous quinoline derivatives. Key distinctions arise from substituent type, position, and electronic effects, which govern physical properties, reactivity, and biological activity.

Table 1: Comparison of this compound with Similar Compounds

Substituent Effects on Reactivity and Acidity

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound donates electrons via resonance, reducing the acidity of the carboxylic acid compared to chloro-substituted analogs like quinclorac (pKa ~3.5 vs. ~2.8) .

- Steric and Chelation Effects: Bulky substituents (e.g., methyl in 7-chloro-8-methylquinoline-3-carboxylic acid) hinder metal chelation, whereas the planar quinoline core in quinclorac facilitates π-π stacking and herbicidal activity .

Physical and Structural Properties

- Crystal Packing : Quinclorac forms stable crystals via π-π stacking (interplanar distance: 3.31 Å) and O-H···N hydrogen bonding, whereas methoxy-substituted analogs may exhibit weaker intermolecular interactions due to steric hindrance .

- Thermal Stability : Carboxylic acid derivatives with electron-withdrawing groups (e.g., chloro) generally exhibit higher melting points than methoxy analogs .

Biological Activity

7-Methoxyquinoline-8-carboxylic acid (MQCA) is a heterocyclic compound characterized by a quinoline core structure, with a methoxy group at position 7 and a carboxylic acid at position 8. Its molecular formula is C₁₁H₉NO₃, and it has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of MQCA, supported by various studies and case reports.

Chemical Structure and Properties

The unique structure of MQCA contributes to its pharmacological potential. The presence of the methoxy and carboxylic acid functional groups allows for various interactions with biological targets, enhancing its activity against multiple pathogens and possibly cancer cells.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Functional Groups | Methoxy, Carboxylic Acid |

Antimicrobial Activity

MQCA has been studied for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Efficacy : In a study assessing various derivatives of quinoline compounds, MQCA showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated that MQCA was more effective than some conventional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

- Mechanism of Action : The mechanism through which MQCA exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Studies have shown that MQCA can bind to specific enzymes critical for bacterial survival, thus inhibiting their function .

Anti-inflammatory Properties

In addition to its antimicrobial effects, MQCA has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings

- Cytokine Modulation : In vitro studies demonstrated that MQCA reduced the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of MQCA are an area of growing interest. Research indicates that it may induce cytotoxic effects in various cancer cell lines.

Detailed Findings

- Cytotoxic Activity : MQCA was tested against several cancer cell lines, including glioblastoma and carcinoma cells. Results showed that it induced apoptosis in these cells, likely through the activation of stress-related signaling pathways .

- Mechanistic Insights : The proposed mechanism involves the formation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This dual action could make MQCA a promising candidate for further development as an anticancer agent .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of MQCA is crucial for evaluating its therapeutic potential. Current research is focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Insights

Q & A

Q. What are the established synthetic routes for 7-methoxyquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves cyclization and functionalization steps. For example, thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst is a common approach . Reaction variables such as temperature (70–80°C), solvent (aqueous ethanolic NaHCO₃), and reaction time (24–72 hours) significantly impact yield and purity. Optimization studies suggest that extended reaction times (>48 hours) improve lactamization efficiency but may increase side-product formation. Analytical validation via HPLC or LC-MS is critical to confirm product integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for structurally similar quinoline derivatives (e.g., 7-(2-ethoxyethoxy)quinoline) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, as acute inhalation toxicity (Category 4) is documented .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Q. How does the methoxy group at position 7 influence the compound’s physicochemical properties?

- Methodological Answer : The methoxy group enhances electron-donating effects, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to non-methoxy analogs. This substituent also stabilizes the quinoline core via resonance, as evidenced by NMR studies showing downfield shifts in aromatic protons adjacent to the methoxy group . Computational modeling (e.g., DFT) can further predict logP and pKa values to guide solvent selection for reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and bond angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.5002 Å, b = 8.4016 Å) have been reported for related dichloroquinoline-carboxylic acids, enabling precise determination of dihedral angles between the quinoline ring and carboxylic acid moiety . Pairing SCXRD with spectroscopic data (e.g., IR for carbonyl stretching at ~1700 cm⁻¹) ensures structural accuracy .

Q. What strategies address contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To mitigate this:

- Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor-binding studies) and control for pH/temperature .

- Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 replicates .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) to identify substituent-specific trends .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like bacterial gyrase or viral proteases. Key steps include:

- Ligand Preparation : Optimize protonation states of the carboxylic acid group at physiological pH .

- Target Selection : Use PDB structures (e.g., 1KZN for E. coli gyrase) to model interactions .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Data Presentation Guidelines

-

Tables : Include comparative data for synthesis yields, spectroscopic peaks, or bioactivity metrics. Example:

Synthetic Route Yield (%) Purity (HPLC) Key Side Products PPA Lactamization 68 98% 5% uncyclized precursor Condensation 52 95% 8% dimeric byproduct -

References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Fluorescence) and avoid non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.